molecular formula C24H26N2O3 B6071992 [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol

[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol

Cat. No. B6071992
M. Wt: 390.5 g/mol
InChI Key: JIQROPHMELCLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol, also known as PQPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. PQPM has been extensively studied for its therapeutic properties and has shown promising results in treating various diseases.

Mechanism of Action

The exact mechanism of action of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is not fully understood. However, studies have shown that [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol inhibits the activity of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has also been shown to modulate the activity of ion channels and receptors in the brain, which may account for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. Studies have shown that [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol can reduce the production of pro-inflammatory cytokines, inhibit the activity of NF-κB, and modulate the activity of various ion channels and receptors in the brain. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has also been shown to induce apoptosis in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is its potential use in treating various diseases. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently used for the same indications. However, one of the limitations of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol. Additionally, further studies are needed to understand the exact mechanism of action of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol and its potential side effects.

Synthesis Methods

The synthesis of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-phenoxyethanol with 6-chloroquinoline to form 2-(6-chloroquinolin-8-yl)ethanol. This intermediate is then reacted with piperidine and triethylamine to obtain 3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinol. The final step involves the reduction of the hydroxyl group to form [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol.

Scientific Research Applications

[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has been extensively studied for its therapeutic properties and has shown promising results in treating various diseases. Studies have shown that [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has anti-inflammatory, anti-tumor, and anti-viral properties. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-18-24(12-15-29-21-7-2-1-3-8-21)11-5-14-26(17-24)23(28)20-9-10-22-19(16-20)6-4-13-25-22/h1-4,6-10,13,16,27H,5,11-12,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQROPHMELCLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)(CCOC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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